molecular formula C6H4Br2O B1293422 2,5-Dibromophenol CAS No. 28165-52-8

2,5-Dibromophenol

Cat. No. B1293422
CAS RN: 28165-52-8
M. Wt: 251.9 g/mol
InChI Key: GUXWVUVLXIJHQF-UHFFFAOYSA-N
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Description

2,5-Dibromophenol is a brominated derivative of phenol, which is a compound that consists of a phenolic ring with two bromine atoms substituted at the 2nd and 5th positions. While the provided papers do not directly discuss 2,5-Dibromophenol, they do provide insights into similar brominated phenols and their properties, synthesis, and applications. These compounds are of interest due to their various industrial applications and their presence in the environment as pollutants or natural products.

Synthesis Analysis

The synthesis of brominated phenolic compounds can involve various strategies, including electrophilic aromatic substitution and oxidative polycondensation reactions. For instance, the synthesis of a phenol-based polymer is described, where the monomer is synthesized through the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, followed by electrochemical polymerization . Although this does not directly pertain to 2,5-Dibromophenol, it provides a general idea of how brominated phenols can be incorporated into larger molecular structures.

Molecular Structure Analysis

The molecular structure of brominated phenols is characterized by the presence of bromine atoms on the aromatic ring, which can significantly influence the physical and chemical properties of the molecule. For example, the crystal structure of a complex formed with 5,5'-dibromo-2,2'-biphenol shows a cooperative inter-intra-molecular hydrogen-bonded system . This suggests that 2,5-Dibromophenol may also engage in hydrogen bonding due to the presence of the phenolic hydroxyl group.

Chemical Reactions Analysis

Brominated phenols can participate in various chemical reactions, including those that form polymers or complexes with other molecules. The papers describe the formation of complexes between brominated phenols and other organic compounds, which involve hydrogen bonding and can lead to changes in the molecular structure when transitioning from solid to solution . These interactions are crucial for understanding the reactivity and potential applications of 2,5-Dibromophenol.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenols are influenced by the bromine substituents and the phenolic hydroxyl group. These compounds can exhibit different solubilities, melting points, and reactivities. For example, the radical scavenging activities of a dibromo-substituted phenol compound were assessed, showing significant antioxidant properties . This indicates that 2,5-Dibromophenol may also possess similar properties, which could be relevant for its potential use in pharmaceuticals or as an antioxidant.

Future Directions

The future directions for research on 2,5-Dibromophenol could include further investigation into its environmental occurrence, toxic effects, and transformation. Additionally, more research could be conducted to understand its binding interactions with human serum albumin .

Mechanism of Action

Target of Action

2,5-Dibromophenol is a type of bromophenol, which consists of one hydroxy group and two bromine atoms bonded to a benzene ring

Mode of Action

Bromophenols, in general, are produced by electrophilic halogenation of phenol with bromine . This suggests that 2,5-Dibromophenol may interact with its targets through similar electrophilic mechanisms, leading to changes in the target’s function or structure.

Pharmacokinetics

It is known that the compound is solid at room temperature . Its solubility in water is low, but it can slightly dissolve in chloroform and methanol . These properties may affect its bioavailability and distribution in the body.

Action Environment

The action, efficacy, and stability of 2,5-Dibromophenol can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it should be stored under inert atmosphere and room temperature to maintain its stability . Furthermore, its solubility in different solvents suggests that the compound’s action and efficacy may be influenced by the chemical environment.

properties

IUPAC Name

2,5-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXWVUVLXIJHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182430
Record name 2,5-Dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromophenol

CAS RN

28165-52-8
Record name 2,5-Dibromophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028165528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dibromophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

61.6 Grams of 2,5-dibromoaniline and 250 g of 75% aqueous sulfuric acid solution were charged into a ceramic ball mill having one liter capacity. A suspension of fine particles of 2,5-dibromoaniline sulfate was prepared by a method similar to that described in Example 5. The suspension was transferred into a beaker having one liter capacity. The ceramic ball mill used was washed with 120 g of 75% aqueous sulfuric acid solution and the washings were transferred into the beaker. Diazotization of 2,5-dibromoaniline sulfate in the form of suspension of fine particles was carried out by a method similar to that described in Example 5 except that 18.2 g of sodium nitrite powder was added. Hydrolysis of 2,5-dibromobenzenediazonium sulfate was carried out by a method similar to that described in Example 5. A xylene layer was isolated from the hydrolyzed product and a crude product of 2,5-dibromophenol was obtained after the xylene was removed by distillation. The crude product of 2,5-dibromophenol was steam distilled by introducing superheated steam. After the distillate was cooled, crystallized 2,5-dibromophenol thus formed was obtained by filtration and dried. 47.3 Grams of 2,5-dibromophenol having melting point of 71°-74° C was obtained. The yield was found to be 85.0%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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